molecular formula C17H25N3O4S B602150 Almotriptan Metabolite M2 CAS No. 603137-41-3

Almotriptan Metabolite M2

Cat. No.: B602150
CAS No.: 603137-41-3
M. Wt: 367.47
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Almotriptan Metabolite M2, also known as 4-[[[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl]sulfonyl]amino]butanoic Acid, is a metabolite of Almotriptan. Almotriptan is a selective serotonin receptor agonist used primarily for the treatment of migraine headaches. This compound has a molecular formula of C17H25N3O4S and a molecular weight of 367.46 .

Scientific Research Applications

Almotriptan Metabolite M2 is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Almotriptan. It is used in:

    Chemistry: To understand the chemical properties and reactivity of Almotriptan and its metabolites.

    Biology: To study the biological effects and metabolism of Almotriptan in various organisms.

    Medicine: To investigate the therapeutic potential and safety profile of Almotriptan and its metabolites.

    Industry: To develop and optimize production methods for Almotriptan and its derivatives.

Mechanism of Action

Target of Action

Almotriptan Metabolite M2, like its parent compound Almotriptan, primarily targets the 5-HT1B/1D receptors . These receptors are part of the serotonin receptor family and play a crucial role in the transmission of signals in the brain.

Mode of Action

This compound acts as an agonist for the 5-HT1B/1D receptors . This means it binds to these receptors and activates them. The activation of these receptors leads to the constriction of blood vessels in the brain, which helps to alleviate the symptoms of migraines .

Biochemical Pathways

The activation of the 5-HT1B/1D receptors by this compound leads to a series of biochemical reactions. These include the narrowing of blood vessels in the brain, the inhibition of pain signals being sent to the brain, and the reduction in the release of certain natural substances that cause pain, nausea, and other symptoms of migraines .

Pharmacokinetics

The pharmacokinetics of this compound is expected to be similar to that of Almotriptan. Almotriptan is well absorbed after oral administration with a mean absolute bioavailability of 69.1% . It has a half-life of approximately 3 hours . Almotriptan is metabolized mainly by MAO-A and to a lesser extent by CYP3A4 and CYP2D6 .

Result of Action

The result of this compound’s action is the alleviation of migraine symptoms. By constricting blood vessels in the brain and inhibiting the transmission of pain signals, it helps to reduce the pain, nausea, and other symptoms associated with migraines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of inhibitors of the enzymes involved in its metabolism (MAO-A, CYP3A4, and CYP2D6) could potentially affect its action . Clinical trials have shown that no dose changes are required in the presence of inhibitors of these enzymes .

Safety and Hazards

Almotriptan is not recommended for patients with ischemic heart disease, coronary artery vasospasm, or other significant underlying cardiovascular disease . It is also not recommended for patients with cerebrovascular syndromes, peripheral vascular disease, uncontrolled hypertension, and known hypersensitivity to almotriptan malate .

Future Directions

Almotriptan has been used in the acute treatment of migraine with or without aura for 20 years, accumulating data on more than 15,000 patients in studies and from an estimated >150 million treated migraine attacks in daily clinical practice . More recent clinical results have confirmed its efficacy in women with menstrual migraine, the usefulness of early intervention, long-term benefit in adults, and also its efficacy and safety in adolescents .

Biochemical Analysis

Biochemical Properties

Almotriptan Metabolite M2 is involved in biochemical reactions catalyzed by CYP3A4 and CYP2D6 enzymes . These enzymes metabolize Almotriptan by 2-hydroxylation of the pyrrolidine group to form a carbinolamine metabolite intermediate . This intermediate is further oxidized by aldehyde dehydrogenase to form the open ring gamma-aminobutyric acid metabolite .

Cellular Effects

Almotriptan, from which this compound is derived, has been shown to have significant effects on various types of cells and cellular processes . It works by narrowing blood vessels in the brain, stopping pain signals from being sent to the brain, and stopping the release of certain natural substances that cause pain, nausea, and other symptoms of migraine .

Molecular Mechanism

Almotriptan, the parent compound, is known to exert its effects at the molecular level through its action as a selective serotonin receptor agonist . It binds to 5-HT1B/1D receptors, leading to vasoconstriction of the intracranial blood vessels and inhibition of pro-inflammatory neuropeptide release .

Temporal Effects in Laboratory Settings

Almotriptan, the parent compound, has been shown to have a half-life of approximately 3 hours . Its pharmacokinetics are linear over a range of oral doses up to 200mg in healthy volunteers .

Dosage Effects in Animal Models

Studies on Almotriptan have shown that it has a significant impact on hemodynamics in male and female rats .

Metabolic Pathways

This compound is involved in the metabolic pathways of Almotriptan. Almotriptan is metabolized by 2-hydroxylation of the pyrrolidine group to form a carbinolamine metabolite intermediate, a reaction catalyzed by CYP3A4 and CYP2D6 . This metabolite is further oxidized by aldehyde dehydrogenase to the open ring gamma-aminobutyric acid metabolite .

Transport and Distribution

Almotriptan, the parent compound, is known to be well absorbed after oral administration with a mean absolute bioavailability of 69.1% .

Subcellular Localization

The parent compound, Almotriptan, is metabolized in human liver microsomes and S9 fraction , suggesting that Almotriptan and its metabolites may be localized in the liver cells where these enzymes are found.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Almotriptan Metabolite M2 involves multiple steps, starting from the precursor compounds. The synthetic route typically includes the formation of the indole ring, followed by the introduction of the sulfonyl group and the dimethylaminoethyl side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and safety of the final product. Techniques such as capillary zone electrophoresis are employed to detect and measure impurities, ensuring the compound meets established standards .

Chemical Reactions Analysis

Types of Reactions

Almotriptan Metabolite M2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    Sumatriptan: Another triptan used for migraine treatment, with a different pharmacokinetic profile.

    Rizatriptan: Known for its rapid onset of action and effectiveness in treating migraines.

    Naratriptan: Characterized by its longer half-life and sustained effects.

Uniqueness of Almotriptan Metabolite M2

This compound is unique due to its specific interaction with serotonin receptors and its distinct metabolic pathway. Unlike other triptans, Almotriptan and its metabolites have a higher bioavailability and a favorable safety profile, making them effective for a broader range of patients .

Properties

IUPAC Name

4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methylsulfonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c1-20(2)9-7-14-11-18-16-6-5-13(10-15(14)16)12-25(23,24)19-8-3-4-17(21)22/h5-6,10-11,18-19H,3-4,7-9,12H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZMLSBXUODFOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652421
Record name 4-[({3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methanesulfonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603137-41-3
Record name 4-[({3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methanesulfonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Almotriptan Metabolite M2
Reactant of Route 2
Almotriptan Metabolite M2
Reactant of Route 3
Reactant of Route 3
Almotriptan Metabolite M2
Reactant of Route 4
Reactant of Route 4
Almotriptan Metabolite M2
Reactant of Route 5
Almotriptan Metabolite M2
Reactant of Route 6
Almotriptan Metabolite M2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.